Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio-
Description
Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- is a dithiooxamide derivative characterized by ethoxycarbonylmethyl substituents and a dithio (-S-S-) backbone. For example, hydrazone-based oxamides like N,N′-bis[2-hydroxynaphthylidene]amino]oxamide (HAO) are prepared by reacting ethanedihydrazide with aldehydes (e.g., 2-hydroxynaphthaldehyde) . Such compounds often exhibit multifunctional properties, including corrosion inhibition, biological activity, and chelation capabilities .
Dithiooxamides, in general, are notable for their sulfur-rich structures, which contribute to strong metal-binding affinities and redox activity .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-15-7(13)5-11-9(17)10(18)12-6-8(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCGLNUNEIYVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)C(=S)NCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207295 | |
| Record name | Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58585-72-1 | |
| Record name | Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058585721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- typically involves the condensation of diethyl oxalate with ethanolamine, followed by further chemical modifications. The reaction conditions often include the use of chlorosulfonyl isocyanate (CSI) to convert the intermediate products into the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and various catalysts for facilitating the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while chlorination can produce chloro derivatives. These products have distinct properties and applications in various fields.
Scientific Research Applications
Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oxamide, N,N’-bis(ethoxycarbonylmethyl)dithio- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to participate in specific chemical reactions that can modulate biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- and analogous compounds:
Key Observations:
Structural Influence on Functionality: Substituent Effects: Ethoxycarbonylmethyl groups may enhance solubility in nonpolar environments compared to hydroxyethyl or hydroxynaphthylidene substituents, which are more polar. This could make the target compound suitable for applications requiring organic-phase compatibility, such as corrosion inhibition in oily media. Dithio vs. Oxo Backbone: Dithiooxamides (e.g., N,N′-bis(2-hydroxyethyl)dithiooxamide) exhibit stronger metal-binding properties due to sulfur's soft Lewis basicity, whereas oxo-backbone analogs (e.g., unsubstituted oxamide) are more relevant in agricultural applications .
Corrosion Inhibition :
- HAO, a hydrazone-oxamide derivative, demonstrates 88% corrosion inhibition efficiency for iron in 3.5% NaCl via adsorption on metal surfaces, attributed to its N and O heteroatoms . The target compound’s ethoxycarbonylmethyl groups might similarly adsorb on metal surfaces, but its dithio backbone could offer additional sulfide-mediated passivation.
Biological and Material Applications :
- Oxamide derivatives with aromatic substituents (e.g., hydroxynaphthylidene) show cytotoxicity against leukemia cells, while those with pyridylmethyl groups form DNA-active metal complexes . The target compound’s ethoxycarbonylmethyl groups may modulate bioactivity by altering lipophilicity or metabolic stability.
Chelation and Material Science: Dithiooxamides like N,N′-bis(2-hydroxyethyl)dithiooxamide are used in ionogels for ionic transport, with gelation efficiencies influenced by substituent hydrophobicity . The target compound’s ethoxy groups might enhance gelator performance in nonpolar ionic liquids.
Research Findings and Data
Corrosion Inhibition Efficiency Comparison:
Thermodynamic Binding Data (Chelation):
Biological Activity
Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- is a compound of interest due to its potential biological activities, particularly in pest control and as a biochemical agent. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- is . The compound features a dithio structure, which is significant in its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with dithio structures often exhibit biological activities such as:
- Insecticidal properties : Effective against various insect pests.
- Rodent repellent activity : Potential use in rodent control strategies.
- Antimicrobial effects : Some studies suggest efficacy against specific bacterial strains.
Efficacy in Pest Control
A study evaluated the efficacy of various oxamide derivatives, including N,N'-bis(ethoxycarbonylmethyl)dithio-, in controlling rodent populations. The results showed that formulations containing this compound reduced rodent damage significantly. The following table summarizes the effectiveness of various formulations tested:
| Compound | Effectiveness (%) | Tested Species |
|---|---|---|
| N,N'-bis(ethoxycarbonylmethyl)dithio- | 62 | Norway rats (Rattus norvegicus) |
| Other oxamide derivatives | 50-70 | Mice and rats |
The study concluded that the compound's formulation could provide substantial protection against rodent damage when applied correctly .
The biological activity of Oxamide, N,N'-bis(ethoxycarbonylmethyl)dithio- is believed to involve:
- Disruption of metabolic processes : The dithio group may interfere with essential metabolic pathways in pests.
- Neurotoxic effects : Similar compounds have shown neurotoxic properties, potentially leading to paralysis or death in targeted species.
Case Studies
Several case studies highlight the compound's application in pest management:
- Case Study 1 : A field trial conducted on agricultural lands demonstrated that applying a formulation containing Oxamide significantly reduced pest populations over a growing season compared to untreated controls.
- Case Study 2 : Laboratory tests indicated that the compound exhibited high repellency against rodents, with a reduction in feeding activity by over 50% when compared to control groups.
Research Findings
Research has also focused on the safety profile and environmental impact of using Oxamide-based formulations. Studies indicate that when used according to guidelines, the compound poses minimal risk to non-target species and the environment .
Q & A
Q. What are the key synthetic methodologies for preparing dithio-oxamide derivatives, and how do reaction conditions influence product purity?
Dithio-oxamide derivatives are typically synthesized via condensation reactions between oxalic acid derivatives and thiol-containing amines. For example, analogous compounds like N,N'-bis(2-hydroxyethyl)oxamide are prepared by reacting diethyl oxalate with ethanolamine under reflux in xylene, followed by acid-base workup . Critical parameters include temperature control (to avoid decomposition), stoichiometric ratios (e.g., 2:1 amine-to-oxalate), and solvent choice (xylene or ethanol for solubility). Impurities often arise from incomplete substitution or O/N regioselectivity issues, necessitating purification via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of oxamide derivatives?
- 1H/13C NMR : Identifies substituent environments (e.g., ethoxycarbonylmethyl groups) and confirms symmetry. For example, split signals in N,N'-bis(substituted)oxamides indicate asymmetric substitution .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming dithiolation (C–S vs. C–O bonds). Polymorph analysis (e.g., triclinic vs. tetragonal structures) requires high-resolution data and SHELX refinement .
- ESI-MS : Validates molecular weight and detects side products (e.g., incomplete thiolation) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental data in oxamide derivative characterization?
Contradictions often arise in:
- Magnetic vs. spectroscopic data : For metal complexes, magnetic moments (e.g., µeff for Cu(II) complexes) may conflict with UV-Vis or ESR results due to ligand field effects. Cross-validation with single-crystal studies (e.g., Jahn-Teller distortions in Cu(II) octahedral geometries) resolves such issues .
- NMR vs. X-ray : Dynamic effects in solution (e.g., hydrogen bonding) may mask crystallographically observed conformations. Low-temperature NMR or DFT calculations can reconcile these differences .
Q. What strategies optimize regioselectivity in functionalizing oxamide cores (e.g., nitration, thiolation)?
- Nitration : Use of mixed acid (HNO3/H2SO4) with strict exclusion of nitrous acid prevents O-nitration byproducts. Zinc chloride catalysis directs N-nitration in N,N′-bis(2-hydroxyethyl)oxamide derivatives .
- Thiolation : Thiol-containing reagents (e.g., 2-mercaptoethanol) require anhydrous conditions to avoid disulfide formation. Steric effects from ethoxycarbonylmethyl groups may hinder substitution, necessitating elevated temperatures or phase-transfer catalysts .
Q. How do hierarchical hydrogen-bonding networks in oxamide derivatives impact material properties (e.g., self-healing polymers)?
N,N'-bis(2-hydroxyethyl)oxamide (BHO) forms hydrogen bonds with polyurethane chains, enabling self-repair via dynamic bond reformation. SAXS/WAXS analyses quantify phase separation, while tensile testing correlates H-bond density with elasticity . Competing interactions (e.g., π–π stacking vs. H-bonding) require balanced ligand design to optimize mechanical performance .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
